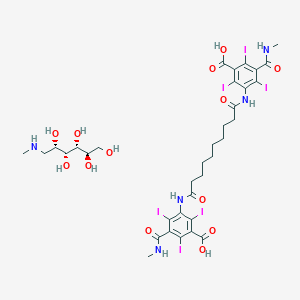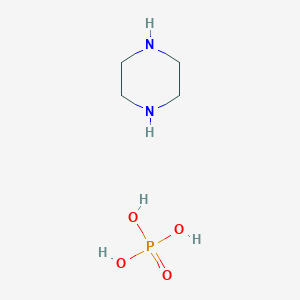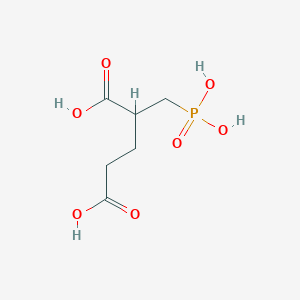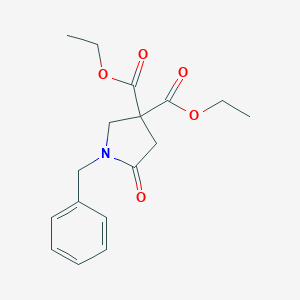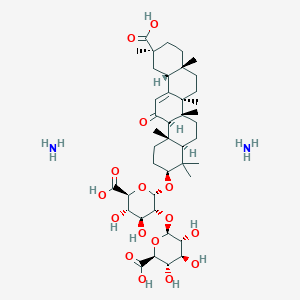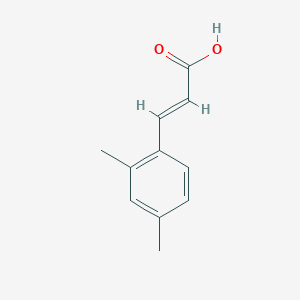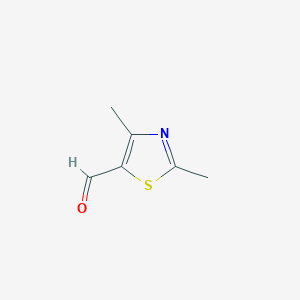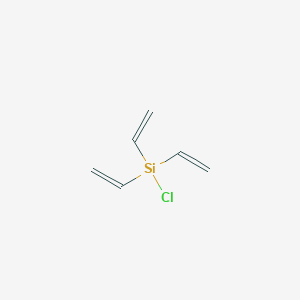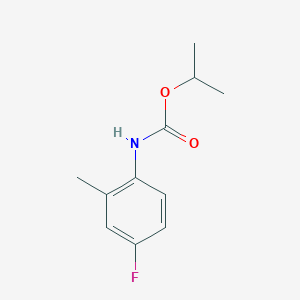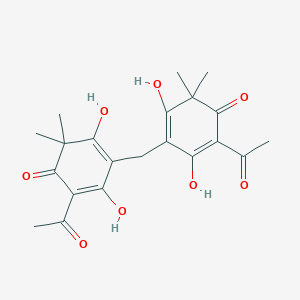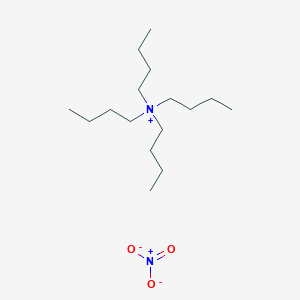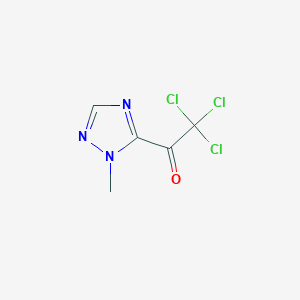
2,2,2-三氯-1-(1-甲基-1H-1,2,4-三唑-5-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is an organic compound with the molecular formula C5H4Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichloromethyl group and a triazole ring, which contribute to its unique chemical properties.
科学研究应用
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s known that many imidazole and triazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
The nitrogen atoms in the imidazole and triazole rings are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target enzyme, leading to the observed biological effects.
Pharmacokinetics
It’s known that imidazole and triazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Action Environment
It’s known that the compound is sensitive to light and humidity , which could affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine. The process involves the slow addition of trichloroacetyl chloride to a solution of 1-methyl-1H-1,2,4-triazole in dichloromethane, followed by stirring at room temperature for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of new products with altered oxidation states.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules with new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .
相似化合物的比较
Similar Compounds
1-Methyl-2-(trichloroacetyl)imidazole: This compound shares a similar trichloromethyl group but has an imidazole ring instead of a triazole ring.
2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Another similar compound with an imidazole ring.
1,1,1-Trichloro-2-methyl-2-propanol: This compound has a trichloromethyl group but differs in its overall structure and functional groups.
Uniqueness
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole rings. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous .
属性
IUPAC Name |
2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCMIMLIPJZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564242 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131758-17-3 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

